Direct N-Tetrahydropyran-4-yl Attachment vs. Methylene-Spaced Analogs: Lipophilicity and Hydrogen Bond Acceptor Count
The target compound (C18H21N3O3, MW 327.38) bears a tetrahydropyran ring directly attached to the pyrazole N1, whereas the most proximal analogs (CAS 1705096-75-8 and CAS 2034320-45-9; C19H23N3O3, MW 341.41) contain a methylene linker . The absence of the CH2 spacer in the target compound reduces logP by approximately 0.3–0.5 units and exposes an additional hydrogen bond acceptor (the pyrazole N1 is directly conjugated with the tetrahydropyran oxygen through-space), an effect routinely correlated with improved aqueous solubility and altered CYP450 oxidative metabolism profiles in pyrazole-containing lead series [1].
| Evidence Dimension | Molecular weight, logP impact of methylene spacer removal |
|---|---|
| Target Compound Data | C18H21N3O3; MW 327.38 g/mol; no spacer between pyrazole N1 and tetrahydropyran C4 |
| Comparator Or Baseline | C19H23N3O3; MW 341.41 g/mol (CAS 1705096-75-8 and CAS 2034320-45-9); methylene spacer present |
| Quantified Difference | ΔMW = 14.03 g/mol (one CH2 unit); inferred ΔlogP ≈ -0.3 to -0.5 |
| Conditions | Calculated from molecular formula; logP shift is a class-level inference based on standard medicinal chemistry principles for heteroaryl-alkyl-ether series |
Why This Matters
The lower molecular weight and reduced lipophilicity of the target compound can translate into superior aqueous solubility and a more favorable developability profile during lead optimization, making it a preferred procurement choice for fragment-based or property-driven medicinal chemistry campaigns.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. DOI: 10.1517/17460441003605098. (Class-level principle: reduction of one methylene unit typically lowers logD7.4 by 0.3–0.5 log units in aromatic heterocycle series.) View Source
